![molecular formula C17H22FNO3 B5349660 2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine (referred to as FMOC-Morpholine) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. FMOC-Morpholine is a morpholine derivative that has a cyclobutylcarbonyl group and a methoxymethyl group attached to the morpholine ring.
科学的研究の応用
FMOC-Morpholine has a wide range of potential applications in scientific research. One of the most promising applications is in drug development. FMOC-Morpholine has been shown to have potential as a scaffold for the development of new drugs. It can be used as a building block to create a variety of compounds that have potential therapeutic applications.
作用機序
The exact mechanism of action of FMOC-Morpholine is not fully understood. However, it is believed that it interacts with specific proteins in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
FMOC-Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. It has also been shown to have antitumor properties, which could make it a potential treatment for cancer. Additionally, it has been shown to have antiviral properties, which could make it a potential treatment for viral infections.
実験室実験の利点と制限
One of the main advantages of using FMOC-Morpholine in lab experiments is its versatility. It can be used as a building block to create a variety of compounds, which makes it useful for a wide range of applications. Additionally, it is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of using FMOC-Morpholine in lab experiments is that it can be difficult to purify. This can lead to impurities in the final product, which can affect the results of experiments.
将来の方向性
There are many potential future directions for research involving FMOC-Morpholine. One area of research could focus on developing new drugs based on FMOC-Morpholine. Another area of research could focus on understanding the exact mechanism of action of FMOC-Morpholine. Additionally, research could focus on developing new synthesis methods for FMOC-Morpholine that are more efficient and produce higher yields. Finally, research could focus on developing new purification methods for FMOC-Morpholine that are more effective and produce purer products.
合成法
FMOC-Morpholine can be synthesized using a variety of methods. One commonly used method involves reacting 4-fluoroaniline with cyclobutanone in the presence of a base to form 4-(cyclobutylamino)phenol. This product is then reacted with chloroacetyl chloride to form 4-(cyclobutylamino)phenylacetyl chloride. The resulting product is then reacted with morpholine in the presence of a base to form FMOC-Morpholine.
特性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[1-(methoxymethyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-21-12-17(7-2-8-17)16(20)19-9-10-22-15(11-19)13-3-5-14(18)6-4-13/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOQPIWURJYMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
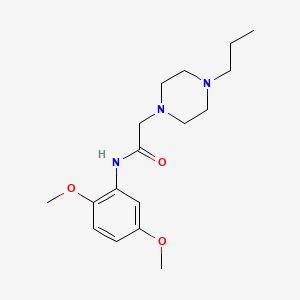
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)
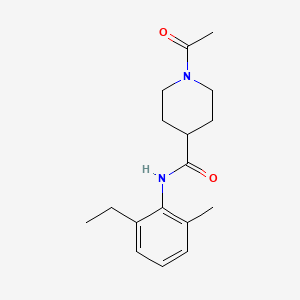
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5349626.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)
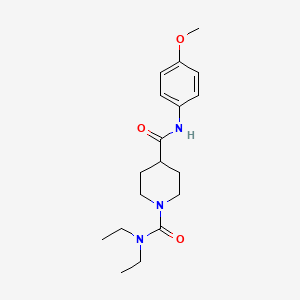
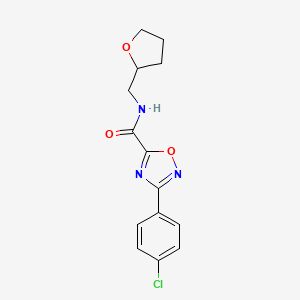
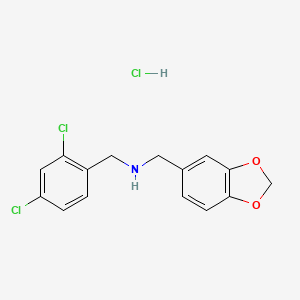
![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)
![methyl 2-(5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5349667.png)